2-(Trifluoromethyl)phenothiazine

Antitumor Activity Cytotoxicity Phenothiazine SAR

2-(Trifluoromethyl)phenothiazine (CAS 92-30-8) is a heterocyclic compound characterized by a tricyclic phenothiazine core with an electron-withdrawing trifluoromethyl group at the 2-position. It serves as the fundamental building block for the synthesis of several clinically significant antipsychotic agents, most notably trifluoperazine and fluphenazine, where it constitutes the core pharmacophore.

Molecular Formula C13H8F3NS
Molecular Weight 267.27 g/mol
CAS No. 92-30-8
Cat. No. B042385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenothiazine
CAS92-30-8
Synonyms2-(Trifluoromethyl)-10H-phenothiazine;  2-(Trifluoromethyl)phenothiazine;  NSC 50438
Molecular FormulaC13H8F3NS
Molecular Weight267.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
InChIKeyRKGYJVASTMCSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)phenothiazine (CAS 92-30-8) Procurement Guide: A Critical Intermediate for Phenothiazine Antipsychotics and Advanced Materials


2-(Trifluoromethyl)phenothiazine (CAS 92-30-8) is a heterocyclic compound characterized by a tricyclic phenothiazine core with an electron-withdrawing trifluoromethyl group at the 2-position. It serves as the fundamental building block for the synthesis of several clinically significant antipsychotic agents, most notably trifluoperazine and fluphenazine, where it constitutes the core pharmacophore [1]. The compound exhibits unique physicochemical properties, including a melting point range of 188–190°C, which is critical for solid-form handling during drug synthesis . Its role as a key intermediate and its distinct electronic profile, driven by the CF3 group, differentiate it from unsubstituted phenothiazine and other 2-substituted analogs in both pharmaceutical manufacturing and materials science applications.

Why 2-(Trifluoromethyl)phenothiazine Cannot Be Substituted by Other 2-Substituted Phenothiazines


The simple replacement of 2-(Trifluoromethyl)phenothiazine with a different 2-substituted phenothiazine (e.g., 2-chloro- or unsubstituted phenothiazine) is not scientifically valid for either pharmaceutical synthesis or materials research. The strong electron-withdrawing nature and unique steric profile of the trifluoromethyl group fundamentally alter the compound's reactivity, pharmacological target engagement, and material properties. For instance, its substitution critically impacts biological activity, with the CF3 derivative showing dramatically different potency compared to the chloro analog in antitumor assays [1]. Furthermore, the CF3 group imparts distinct electrochemical and thermal characteristics that are essential for applications in molecular electronics, where altering the substituent would result in a functionally different semiconductor [2]. Thus, procurement of the specific 2-CF3 derivative is essential for projects requiring its exact structural and electronic features.

Quantitative Differentiation of 2-(Trifluoromethyl)phenothiazine: A Head-to-Head Evidence Guide for Scientific Selection


2-CF3 vs. 2-Cl: 13-Fold Higher Potency in Antitumor Assay

In a comparative study evaluating the antitumor activity of 10-nonsubstituted phenothiazines against HEp-2 tumor cells, the 2-(trifluoromethyl)phenothiazine derivative (R = CF3) exhibited a TCID50 of 4.7 μg, whereas the 2-chloro analog (R = Cl) showed a much weaker effect with a TCID50 of 62.5 μg [1]. This represents a 13.3-fold difference in potency, directly attributable to the substituent at the 2-position.

Antitumor Activity Cytotoxicity Phenothiazine SAR

Selective Nox1 Inhibition: Differentiating 2-(Trifluoromethyl)phenothiazine from the Class Prototype Chlorpromazine

In a screening cascade for novel Nox1 inhibitors, 2-(trifluoromethyl)phenothiazine (the parental hit) demonstrated a distinct inhibitory profile. While it inhibited Nox1 with an IC50 of approximately 10 µM, it exhibited poor inhibitory activity against Nox2, Nox3, and Nox4 (IC50 > 20 µM) [1]. In contrast, chlorpromazine, a classical phenothiazine antipsychotic and negative control in this assay, failed to show selective Nox1 inhibition, validating the 2-(trifluoromethyl)phenothiazine scaffold as a specific starting point for SAR development.

NADPH Oxidase Nox1 Inhibition Oxidative Stress Selectivity

Comparative Electrical Conductivity in Charge-Transfer Complexes for Molecular Electronics

A study investigating molecular semiconductors based on charge-transfer complexes of substituted phenothiazines with iodine found that the 2-(trifluoromethyl)phenothiazine complex exhibited 'moderately high' electrical conductivity at room temperature, attributed to segregated stacking motifs [1]. In a parallel study with tetracyanoethylene (TCNE) as the electron acceptor, the conductivity of the 2-(trifluoromethyl)phenothiazine complex was characterized as 'rather low' but displayed distinct semiconductor behavior with two activation energies, indicative of a mixed conduction mechanism [2]. These electronic properties are a direct consequence of the 2-CF3 substituent's effect on the molecule's redox potential and solid-state packing.

Molecular Semiconductor Electrical Conductivity Charge-Transfer Complex

Enhanced Thermal Stability in Organic Semiconductors Compared to Unsubstituted Phenothiazine

Thermogravimetric analysis of iodine-based charge-transfer complexes revealed that the 2-(trifluoromethyl)phenothiazine complex was thermally stable up to 120°C [1]. This stability is consistent with findings for its TCNE complex, which was also stable to about 100°C before undergoing stoichiometric weight loss [2]. This thermal robustness is a key material property that distinguishes it from more thermally labile analogs.

Thermal Stability Organic Electronics Material Science

Optimal Use Cases for 2-(Trifluoromethyl)phenothiazine Based on Differentiated Evidence


Synthesis of Trifluoperazine, Fluphenazine, and Related Antipsychotic APIs

This compound is the essential starting material for the industrial synthesis of trifluoperazine and fluphenazine. The 2-trifluoromethyl group is a critical pharmacophore for D2 receptor antagonism in these drugs [1]. Procuring this specific intermediate is mandatory for manufacturers aiming to produce these APIs, as substitution would yield an entirely different, non-equivalent drug molecule.

Development of Selective Nox1 Inhibitors for Cancer Biology Research

Based on its validated selective Nox1 inhibition profile (IC50 ≈10 µM) and poor activity against other Nox isoforms, this compound is the recommended starting scaffold for medicinal chemistry programs developing Nox1-specific probes or therapeutic candidates, particularly in the context of cancer cell invasion [2].

Investigating Antitumor Mechanisms and Structure-Activity Relationships (SAR)

The 13.3-fold potency advantage over the 2-chloro analog in HEp-2 tumor cell assays makes this compound the superior choice for SAR studies exploring the impact of the 2-position substituent on cytotoxicity [3]. Researchers should select this compound when the goal is to maximize baseline antitumor activity within the 10-nonsubstituted phenothiazine series.

Fabrication and Study of Organic Semiconductors and Charge-Transfer Complexes

This compound is a preferred building block for materials scientists developing organic semiconductors. Its specific electrical conductivity and proven thermal stability (up to 120°C in iodine complexes) make it suitable for constructing stable, functional charge-transfer complexes and investigating structure-property relationships in molecular electronics [4][5].

Technical Documentation Hub

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